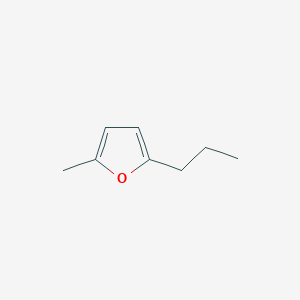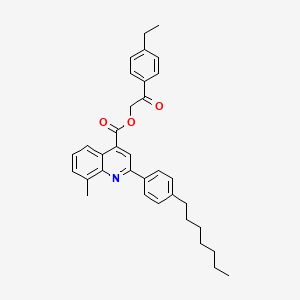
(S)-1-(1-Phenylethyl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-Phenylethyl)pyrrolidin-3-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring substituted with a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylethyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the stereoselective formal synthesis starting from L-glutamate. The key step in this synthesis is the thiol-mediated acyl radical cyclization, which proceeds in a highly diastereoselective manner to give trans-4,5-disubstituted pyrrolidin-3-one without the production of the cis-isomer . The pyrrolidinone is then converted into the desired compound via an iron-catalyzed coupling reaction with an isopropenyl Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved.
化学反応の分析
Types of Reactions
(S)-1-(1-Phenylethyl)pyrrolidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-1-(1-Phenylethyl)pyrrolidin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-1-(1-Phenylethyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
®-1-(1-Phenylethyl)pyrrolidin-3-one: The enantiomer of the compound, which may have different biological activity and properties.
1-(1-Phenylethyl)pyrrolidin-2-one: A structural isomer with the phenylethyl group attached to a different position on the pyrrolidinone ring.
1-(2-Phenylethyl)pyrrolidin-3-one: Another isomer with the phenylethyl group attached to the second position on the pyrrolidinone ring.
Uniqueness
(S)-1-(1-Phenylethyl)pyrrolidin-3-one is unique due to its specific stereochemistry and the presence of the phenylethyl group at the third position of the pyrrolidinone ring. This configuration can lead to distinct chemical and biological properties compared to its isomers and enantiomers.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
1-[(1S)-1-phenylethyl]pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3/t10-/m0/s1 |
InChIキー |
BZZUUBALEPRFAN-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)C2 |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)


![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)






![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)

![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
